molecular formula C15H20Cl2N4S B12409814 [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea

Cat. No.: B12409814
M. Wt: 359.3 g/mol
InChI Key: WETWRBCEFGLZHJ-XMHGGMMESA-N
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Description

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea is a synthetic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with a piperidine derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea is unique due to its specific structural configuration and the presence of both piperidine and thiourea moieties. This combination imparts unique biological activities and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H20Cl2N4S

Molecular Weight

359.3 g/mol

IUPAC Name

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea

InChI

InChI=1S/C15H20Cl2N4S/c16-12-5-4-11(10-13(12)17)14(19-20-15(18)22)6-9-21-7-2-1-3-8-21/h4-5,10H,1-3,6-9H2,(H3,18,20,22)/b19-14+

InChI Key

WETWRBCEFGLZHJ-XMHGGMMESA-N

Isomeric SMILES

C1CCN(CC1)CC/C(=N\NC(=S)N)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)CCC(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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